2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an ethylthio group, a fluorophenyl group, a methylphenyl group, and a triazolopyrimidine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction can be used to establish the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the ethylthio group might be susceptible to oxidation, and the triazolopyrimidine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- Leishmania CRK3 Inhibitors : The synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. Interestingly, this protocol could also be applied to the development of inhibitors targeting Leishmania CRK3, an essential protein kinase in the parasite’s cell cycle .
Chemical Biology and Mechanistic Studies
Investigations into the compound’s interactions with biological macromolecules (e.g., enzymes, receptors) provide insights into its mode of action. These studies contribute to our understanding of cellular processes and potential therapeutic applications.
References:
- Xiong, H., Li, Z., Tang, H., He, L., & Zhou, W. (2022). Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to [1,2,4]triazolo[1,5-a]pyridines. Organic Chemistry Frontiers, 9(13), 2210–2216. Link
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKMWNYNMHSHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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